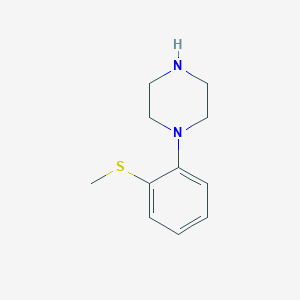

1-(2-甲基巯基苯基)哌嗪

描述

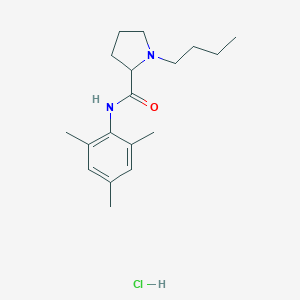

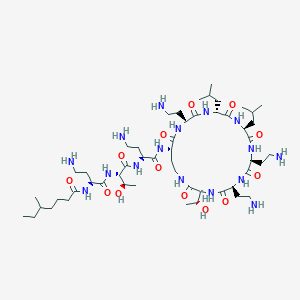

1-(2-Methylmercaptophenyl)piperazine is a chemical compound with the CAS Number: 1013-24-7 and Linear Formula: C11H16N2S . It has a molecular weight of 208.33 . The compound is in liquid form .

Synthesis Analysis

Piperazine derivatives are known for their broad therapeutic spectrum . The synthesis of piperazine derivatives has been a topic of interest in recent years . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis

The IUPAC name of this compound is 1-[2-(methylsulfanyl)phenyl]piperazine . The InChI Code is 1S/C11H16N2S/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 .Physical And Chemical Properties Analysis

1-(2-Methylmercaptophenyl)piperazine is a liquid .科学研究应用

Proteomics Research

1-(2-Methylmercaptophenyl)piperazine: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound can be used as a specialty reagent in the identification and quantification of proteins, particularly in the development of proteomic methodologies for disease marker discovery.

Pharmacological Applications

In pharmacology, this compound’s derivatives, particularly piperazine, are integral to a variety of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The piperazine moiety is a common feature in several blockbuster drugs, enhancing their pharmacokinetic profiles.

Material Science

1-(2-Methylmercaptophenyl)piperazine: plays a role in material science, especially in the synthesis of new materials. Its derivatives can be used to create polymers with specific characteristics, such as increased durability or enhanced electrical conductivity .

Chemical Synthesis

This compound is involved in the synthesis of various heterocyclic compounds. It serves as a building block in the synthesis of complex molecules, which are often used in the development of new chemical entities with potential therapeutic applications .

Environmental Science

While specific applications of 1-(2-Methylmercaptophenyl)piperazine in environmental science are not directly cited, its derivatives could be explored for environmental remediation processes, such as the removal of heavy metals or organic pollutants from water sources .

Biochemistry

In biochemistry, 1-(2-Methylmercaptophenyl)piperazine may be used in the study of biochemical pathways and processes. It could act as an inhibitor or activator of certain enzymes, helping to elucidate their mechanisms of action within biological systems .

Industrial Uses

Though not explicitly mentioned for 1-(2-Methylmercaptophenyl)piperazine , piperazine compounds are widely used in industrial applications, including as intermediates in the production of plastics, resins, pesticides, brake fluid, and other industrial materials .

Reference Standards for Pharmaceutical Testing

1-(2-Methylmercaptophenyl)piperazine: is available for purchase as a high-quality reference standard used in pharmaceutical testing, ensuring the accuracy and reliability of analytical methods in drug development .

安全和危害

作用机制

Target of Action

1-(2-Methylmercaptophenyl)piperazine is a derivative of the broader class of compounds known as piperazines . Piperazines are known to have a wide range of pharmacological properties, with many acting as anthelmintics, which are drugs that expel parasitic worms (helminths) from the body .

Mode of Action

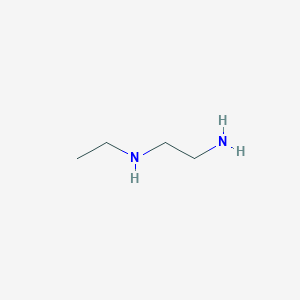

The mode of action of piperazines, including 1-(2-Methylmercaptophenyl)piperazine, is generally by paralyzing parasites, which allows the host body to easily expel the invasive organism . This neuromuscular effect is thought to be caused by blocking acetylcholine at the myoneural junction . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Biochemical Pathways

Given its structural similarity to other piperazines, it’s likely that it interacts with gaba receptors and influences neurotransmission .

Pharmacokinetics

Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

The primary result of the action of 1-(2-Methylmercaptophenyl)piperazine is likely the paralysis of parasites, leading to their expulsion from the host body . This is a common effect of many piperazine compounds .

属性

IUPAC Name |

1-(2-methylsulfanylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJURXTXLCOIDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371685 | |

| Record name | 1-[2-(methylthio)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylmercaptophenyl)piperazine | |

CAS RN |

1013-24-7 | |

| Record name | 1-[2-(Methylthio)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(methylthio)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1013-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。